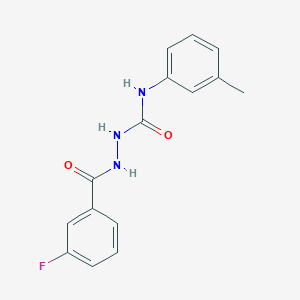
2-(3-FLUOROBENZOYL)-N~1~-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-FLUOROBENZOYL)-N~1~-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE is an organic compound that belongs to the class of hydrazinecarboxamides This compound is characterized by the presence of a fluorobenzoyl group and a methylphenyl group attached to a hydrazinecarboxamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-FLUOROBENZOYL)-N~1~-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE typically involves the reaction of 3-fluorobenzoyl chloride with N-(3-methylphenyl)hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are important considerations in industrial production to ensure sustainability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-FLUOROBENZOYL)-N~1~-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(3-FLUOROBENZOYL)-N~1~-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3-FLUOROBENZOYL)-N~1~-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-chloro-3-methylphenyl)-4-(3-fluorobenzoyl)piperazine
- ethyl 2-[(3-fluorobenzoyl)amino]-4-(3-methylphenyl)thiophene-3-carboxylate
Uniqueness
2-(3-FLUOROBENZOYL)-N~1~-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, biological activity, or physical properties, making it valuable for specific research and industrial purposes.
Eigenschaften
Molekularformel |
C15H14FN3O2 |
|---|---|
Molekulargewicht |
287.29g/mol |
IUPAC-Name |
1-[(3-fluorobenzoyl)amino]-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C15H14FN3O2/c1-10-4-2-7-13(8-10)17-15(21)19-18-14(20)11-5-3-6-12(16)9-11/h2-9H,1H3,(H,18,20)(H2,17,19,21) |
InChI-Schlüssel |
HFSLDPFSDLKGFY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)NNC(=O)C2=CC(=CC=C2)F |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=O)NNC(=O)C2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















